Cas no 302934-69-6 (3-chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide)

3-Chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a specialized organic compound featuring a multi-substituted aromatic framework with chloro, trifluoromethyl, and trichloroethylamino functional groups. Its structural complexity suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, where its distinct halogenated and fluorinated moieties may contribute to enhanced reactivity or bioactivity. The presence of both electron-withdrawing and sterically demanding substituents could influence its binding affinity or metabolic stability in target applications. This compound is likely of interest in medicinal chemistry for structure-activity relationship studies or as a precursor in the development of biologically active molecules. Proper handling is required due to its halogen-rich composition.
3-chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide structure
302934-69-6 structure
Product Name:3-chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide
CAS No:302934-69-6
MF:C16H11Cl4F3N2O
MW:446.078550577164
CID:5026972
Update Time:2025-05-24

3-chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-N-(2,2,2-trichloro-1-((3-(trifluoromethyl)phenyl)amino)ethyl)benzamide
    • 3-chloro-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide
    • 3-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(TRIFLUOROMETHYL)ANILINO)ETHYL)BENZAMIDE
    • 3-chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide
    • STK809265
    • Inchi: 1S/C16H11Cl4F3N2O/c17-11-5-1-3-9(7-11)13(26)25-14(15(18,19)20)24-12-6-2-4-10(8-12)16(21,22)23/h1-8,14,24H,(H,25,26)
    • InChI Key: IJTBHYFHLJWCCA-UHFFFAOYSA-N
    • SMILES: ClC(C(NC(C1C=CC=C(C=1)Cl)=O)NC1C=CC=C(C(F)(F)F)C=1)(Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 487
  • XLogP3: 7
  • Topological Polar Surface Area: 41.1

3-chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide Pricemore >>

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Additional information on 3-chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Introduction to 3-chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide (CAS No. 302934-69-6)

3-chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 302934-69-6, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this compound, featuring multiple functional groups, makes it a subject of intense study for its potential therapeutic applications.

The molecular framework of 3-chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide incorporates several key features that contribute to its unique chemical and biological properties. The presence of a chloro group at the third position of the benzamide core, combined with a highly substituted amine moiety, enhances its reactivity and binding affinity. Specifically, the structure includes a 2,2,2-trichloroethyl side chain attached to an amine group, which is further linked to a phenyl ring substituted with a trifluoromethyl group. This combination of substituents not only influences the compound's solubility and stability but also plays a crucial role in its interaction with biological targets.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The< strong>3-chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide molecule has been explored for its potential in this regard. Studies have indicated that the trifluoromethyl group can enhance the metabolic stability of the compound, making it more suitable for long-term therapeutic use. Additionally, the chloro and amine substituents contribute to its binding affinity for specific enzymes and receptors.

One of the most compelling aspects of this compound is its potential application in oncology research. Preliminary studies have suggested that it may exhibit inhibitory effects on certain kinases and other enzymes involved in cancer cell proliferation. The< strong>trifluoromethyl-substituted phenyl ring is particularly noteworthy, as it is known to improve binding interactions with biological targets by increasing lipophilicity and reducing metabolic degradation. This feature has been leveraged in the design of various drug candidates targeting cancer-related pathways.

The benzamide core of 3-chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide also contributes to its pharmacological profile. Benzamides are well-documented scaffolds in medicinal chemistry due to their ability to interact with various biological targets. The chloro substitution at the third position further modulates these interactions by enhancing electrophilicity and reactivity. These properties make the compound a valuable tool for investigating novel therapeutic strategies.

In addition to its oncology applications, this compound has shown promise in other areas of medical research. For instance, it has been explored as a potential modulator of inflammatory pathways. The< strong>amine-containing side chain can interact with receptors and enzymes involved in inflammation, potentially leading to anti-inflammatory effects. This dual functionality makes it an attractive candidate for further development.

The synthesis of 3-chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as multi-step organic synthesis and catalytic processes have been employed to optimize yield and purity. These advancements are crucial for ensuring that sufficient quantities of the compound are available for preclinical and clinical studies.

The pharmacokinetic properties of this compound are also under investigation. Understanding how the body processes and eliminates foreign substances is essential for determining appropriate dosing regimens and minimizing side effects. Preliminary pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of< strong>3-chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide. These studies are critical for guiding future clinical trials and ensuring that the compound behaves predictably in humans.

In conclusion,< strong>3-chloro-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide, identified by its CAS number 302934-69-6, is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure and functional groups make it an attractive candidate for further study in various therapeutic areas. As research continues to uncover new applications for this molecule,< strong>trifluoromethyl-substituted phenyl rings will likely play an increasingly important role in drug discovery efforts.

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